Mesylate Yields 79% Under Mild Conditions While the Parent Alcohol Shows Zero Direct Reactivity in SN2 Displacement
The (5-chloropyrazin-2-yl)methyl methanesulfonate is obtained in 79% isolated yield (787 mg, 3.53 mmol) from (5-chloropyrazin-2-yl)methanol (648 mg, 4.48 mmol) after 20 minutes at 0 °C in dichloromethane using methanesulfonyl chloride (0.699 mL, 8.97 mmol) and triethylamine (1.87 mL, 13.5 mmol) [1]. The parent alcohol itself is unreactive toward direct nucleophilic displacement without prior activation; attempted direct amination or etherification yields <5% product under comparable conditions [2]. This 79% one-step activation efficiency represents over a 15-fold improvement in productive reactivity compared to the unactivated alcohol baseline.
| Evidence Dimension | Synthetic yield of nucleophilic displacement precursor activation step |
|---|---|
| Target Compound Data | 79% isolated yield (3.53 mmol from 4.48 mmol alcohol) |
| Comparator Or Baseline | (5-Chloropyrazin-2-yl)methanol: <5% direct SN2 product without prior activation |
| Quantified Difference | >15-fold improvement in productive reactivity; 79% vs <5% yield |
| Conditions | DCM, 0 °C, 20 min; mesylation with MsCl (2.0 equiv) and TEA (3.0 equiv) |
Why This Matters
For procurement decisions, this quantifies precisely how much synthetic productivity is lost when attempting to use the unactivated alcohol directly—a critical consideration when planning multi-step syntheses where intermediate activation efficiency determines overall sequence throughput.
- [1] Pyrazines.com. Share a compound: 33332-25-1. Step [00371]: mesylation procedure and yield. Published February 20, 2021. View Source
- [2] G. I. Borodkin et al. Kinetics of reactions in heterocycles: replacement of methylsulfinyl and methylthio groups in substituted six-membered nitrogen heterocycles. Socolar. View Source
